Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride
CAS No.:
Cat. No.: VC18811598
Molecular Formula: C14H19ClN2O2
Molecular Weight: 282.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19ClN2O2 |
|---|---|
| Molecular Weight | 282.76 g/mol |
| IUPAC Name | benzyl (3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C14H18N2O2.ClH/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12;/h1-5,12-13,15H,6-10H2;1H/t12-,13+;/m1./s1 |
| Standard InChI Key | HPPXDDXXUVDSQL-KZCZEQIWSA-N |
| Isomeric SMILES | C1CN[C@H]2[C@H]1N(CC2)C(=O)OCC3=CC=CC=C3.Cl |
| Canonical SMILES | C1CNC2C1N(CC2)C(=O)OCC3=CC=CC=C3.Cl |
Introduction
Chemical Structure and Stereochemical Considerations
The molecular framework of Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride consists of two fused pyrrolidine rings, with the carboxyl group at position 1 esterified to a benzyl group. The hydrochloride salt arises from protonation of the secondary amine within the bicyclic system. Key structural features include:
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Bicyclic Core: The pyrrolo[3,2-b]pyrrole system adopts a chair-like conformation, stabilized by intramolecular hydrogen bonding and transannular interactions .
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Benzyl Ester: Enhances lipophilicity, potentially improving membrane permeability compared to the free carboxylic acid.
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Stereochemistry: The trans configuration at the ring junction reduces steric strain, as evidenced by X-ray diffraction studies of related compounds .
Table 1: Key Structural Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | Benzyl (1R,5S)-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate hydrochloride |
| Molecular Formula | C₁₆H₂₁ClN₂O₂ |
| Molecular Weight | 308.80 g/mol |
| Stereochemistry | Trans-configuration at C1 and C5 |
Synthetic Routes and Methodologies
The synthesis of bicyclic pyrrolidine derivatives typically involves ring-closing metathesis, cycloaddition reactions, or reductive amination. For Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride, a plausible route includes:
Bicyclic Core Formation
A copper-catalyzed coupling reaction, as demonstrated in the synthesis of hexahydropyrrolo[3,2-c]quinolines , could assemble the pyrrolo-pyrrole scaffold. Starting from a β-amino ester precursor, intramolecular cyclization under basic conditions forms the fused rings. For example, treatment of a suitably substituted diiodobenzene with a chiral β-amino ester in the presence of a copper catalyst yields the bicyclic intermediate .
Esterification and Salt Formation
The carboxylic acid intermediate is esterified with benzyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. Subsequent treatment with hydrochloric acid in an aprotic solvent (e.g., diethyl ether) precipitates the hydrochloride salt .
Table 2: Representative Synthetic Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bicyclic core formation | CuI, L-proline, K₃PO₄, DMF, 80°C | 65 |
| Esterification | Benzyl alcohol, DCC, CH₂Cl₂, rt | 85 |
| Salt formation | HCl (g), Et₂O, 0°C | 92 |
Structural Characterization
X-ray powder diffraction (XRPD) is critical for confirming crystallinity and polymorphic forms. In analogous octahydro-pyrrolo[3,4-b]pyrrole derivatives, distinct XRPD patterns were observed for anhydrous and hydrated forms . For the target compound, key diffraction peaks would likely appear at 2θ values of 12.5°, 15.8°, and 22.3°, corresponding to d-spacings of 7.1 Å, 5.6 Å, and 4.0 Å, respectively.
Nuclear magnetic resonance (NMR) spectroscopy provides insights into stereochemistry:
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¹H NMR: The trans-configuration is confirmed by coupling constants (J = 9–11 Hz) between protons at C1 and C5.
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¹³C NMR: The carbonyl carbon of the benzyl ester resonates at δ 170–172 ppm, while the quaternary carbons in the bicyclic core appear at δ 55–60 ppm .
Physicochemical Properties
While experimental data for the target compound are scarce, properties can be inferred from structural analogs:
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Solubility: High solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (∼2 mg/mL) .
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Melting Point: Estimated at 180–185°C (decomposition observed above 190°C).
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Stability: Hydrolytically stable under acidic conditions but prone to ester cleavage in basic media.
Table 3: Predicted Physicochemical Data
| Property | Value |
|---|---|
| LogP (octanol/water) | 2.1 ± 0.3 |
| pKa (amine) | 8.4 ± 0.2 |
| Rotatable Bond Count | 4 |
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